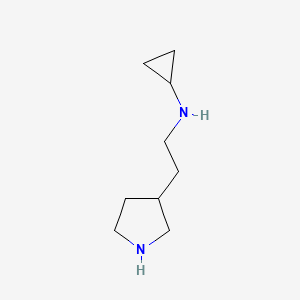
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an ethyl chain, which is further connected to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine typically involves the formation of the pyrrolidine ring followed by the attachment of the cyclopropane moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of pyrrolidine rings can be achieved through intermolecular cyclization reactions involving derivatives such as 2-cyanoacetamide and chloroacetonitrile in the presence of triethylamine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity due to its three-dimensional structure, which allows for better interaction with biological macromolecules .
類似化合物との比較
Similar Compounds
- N-(pyridin-2-yl)ethylcyclopropanamine
- N-(pyridin-3-yl)ethylcyclopropanamine
Uniqueness
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in compounds with only one of these rings .
特性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
N-(2-pyrrolidin-3-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C9H18N2/c1-2-9(1)11-6-4-8-3-5-10-7-8/h8-11H,1-7H2 |
InChIキー |
PTVCPKVRCYEPCA-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCCC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















